![molecular formula C14H30O3Si B14367445 Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate CAS No. 92233-99-3](/img/structure/B14367445.png)
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate is an organic compound characterized by its unique structure, which includes a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial in complex organic synthesis and biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Drometrizole trisiloxane: Another compound with a trimethylsilyl group, used in sunscreen formulations.
Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: A similar ester with applications in organic synthesis.
Uniqueness
Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate is unique due to its specific structure, which provides distinct reactivity and stability. The presence of multiple methyl groups and the trimethylsilyl group enhances its utility in selective reactions and as a versatile intermediate in various chemical processes .
Eigenschaften
CAS-Nummer |
92233-99-3 |
|---|---|
Molekularformel |
C14H30O3Si |
Molekulargewicht |
274.47 g/mol |
IUPAC-Name |
methyl 2,2,3,5-tetramethyl-3-trimethylsilyloxyhexanoate |
InChI |
InChI=1S/C14H30O3Si/c1-11(2)10-14(5,17-18(7,8)9)13(3,4)12(15)16-6/h11H,10H2,1-9H3 |
InChI-Schlüssel |
FMSHVWFJORORIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)(C(C)(C)C(=O)OC)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
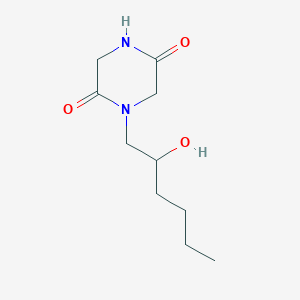

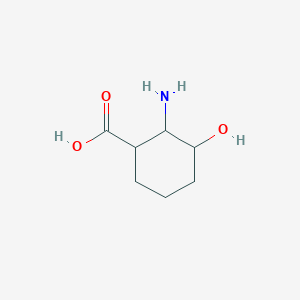
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)
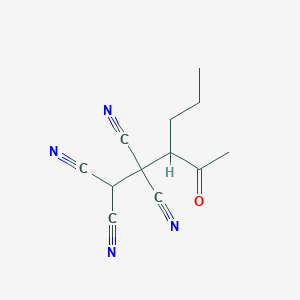
![2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
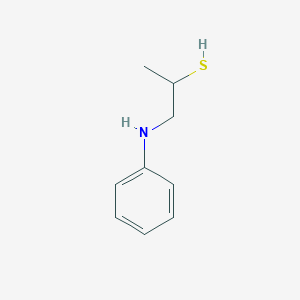
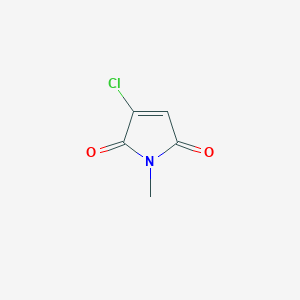
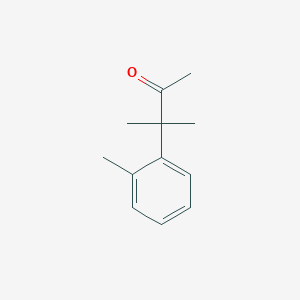
![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)

![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
